molecular formula CH4N2O B12647122 Urea mono N-15 CAS No. 71451-00-8

Urea mono N-15

Cat. No.: B12647122
CAS No.: 71451-00-8
M. Wt: 61.049 g/mol
InChI Key: XSQUKJJJFZCRTK-VQEHIDDOSA-N
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Description

Urea mono N-15 is a nitrogen-containing compound that is isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various scientific research applications, especially in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems. Urea itself is a simple organic compound with the formula CO(NH2)2, and the incorporation of nitrogen-15 allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea mono N-15 typically involves the reaction of isotopically labeled ammonia (NH3) with carbon dioxide (CO2) under high pressure and temperature conditions. This process is similar to the industrial synthesis of regular urea but uses nitrogen-15 labeled ammonia as a starting material. The reaction can be represented as follows:

NH315+CO2CO(NH215)2\text{NH}_3^{15} + \text{CO}_2 \rightarrow \text{CO(NH}_2^{15})_2 NH315​+CO2​→CO(NH215​)2​

Industrial Production Methods

Industrial production of this compound follows a similar process to that of regular urea but requires the use of nitrogen-15 enriched ammonia. The process involves the high-pressure reaction of ammonia and carbon dioxide, followed by crystallization and purification steps to obtain the final product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Urea mono N-15 undergoes various chemical reactions, including:

    Hydrolysis: Urea can be hydrolyzed to produce ammonia and carbon dioxide.

    Oxidation: Urea can be oxidized to produce nitrogen oxides and carbon dioxide.

    Substitution: Urea can participate in substitution reactions where one or both of the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as urease.

    Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Often involves reagents like isocyanates or carbamoyl chlorides.

Major Products Formed

    Hydrolysis: Ammonia and carbon dioxide.

    Oxidation: Nitrogen oxides and carbon dioxide.

    Substitution: Various substituted urea derivatives depending on the reagents used.

Scientific Research Applications

Urea mono N-15 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used in studies of nitrogen metabolism and tracing nitrogen pathways in chemical reactions.

    Biology: Employed in metabolic studies to trace nitrogen incorporation into proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in diagnostic tests to measure urea cycle function and nitrogen balance in patients.

    Industry: Applied in agricultural research to study nitrogen utilization in plants and soil nitrogen dynamics.

Mechanism of Action

The mechanism of action of urea mono N-15 involves its incorporation into various biological and chemical processes where nitrogen is a key component. The nitrogen-15 isotope allows for precise tracking and analysis of nitrogen pathways. In biological systems, urea is metabolized by the enzyme urease, which catalyzes its hydrolysis to ammonia and carbon dioxide. This process is crucial for nitrogen excretion and recycling in living organisms.

Comparison with Similar Compounds

Similar Compounds

    Urea: The non-labeled version of urea, commonly used in agriculture and industry.

    N-Substituted Ureas: Compounds where one or both amine groups are replaced by other functional groups, used in pharmaceuticals and agrochemicals.

    Carbamides: A broader class of compounds that includes urea and its derivatives.

Uniqueness

Urea mono N-15 is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of nitrogen metabolism and pathways. This makes it particularly valuable in research settings where precise tracking of nitrogen is required.

Properties

CAS No.

71451-00-8

Molecular Formula

CH4N2O

Molecular Weight

61.049 g/mol

IUPAC Name

amino(azanyl)methanone

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1

InChI Key

XSQUKJJJFZCRTK-VQEHIDDOSA-N

Isomeric SMILES

C(=O)(N)[15NH2]

Canonical SMILES

C(=O)(N)N

Origin of Product

United States

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